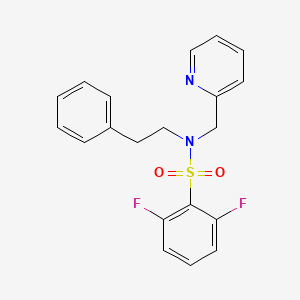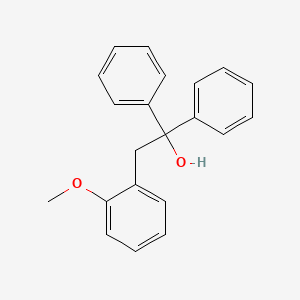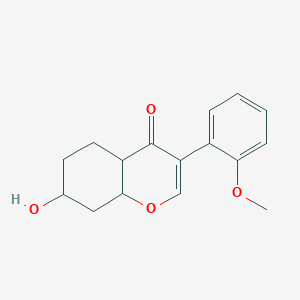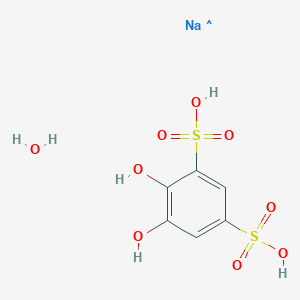
1,1,1-trifluoro-N-(methylaurio)-N-trifluoromethanesulfonylmethanesulfonamide; xphos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound widely used in catalysis. It is known for its high reactivity and stability, making it a valuable catalyst in various organic transformations. The compound’s unique structure, featuring a gold center coordinated to a phosphine ligand and a bis(trifluoromethanesulfonyl)imide anion, contributes to its effectiveness in facilitating chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with a gold(I) precursor, such as gold(I) chloride, in the presence of a base. The resulting gold complex is then treated with bis(trifluoromethanesulfonyl)imide to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide undergoes various types of reactions, including:
Cycloisomerization: Facilitates the formation of cyclic compounds from linear precursors.
Hydroarylation: Adds aryl groups to unsaturated substrates.
Alkyne Cyclization: Converts alkynes into cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Allenyl carbinol esters: For isomerization reactions.
Diynes: For cycloisomerization reactions.
Allenyl carbinol esters: For hydroxy- and methoxycyclization reactions.
Major Products
The major products formed from these reactions include functionalized cyclic compounds, such as 1,3-butadien-2-ol esters and medium-sized cycloalkynes .
Wissenschaftliche Forschungsanwendungen
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide has numerous scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential in bioconjugation reactions and as a tool for studying biological processes.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves the activation of substrates through coordination to the gold center. The gold atom facilitates the formation of reactive intermediates, such as carbocations and carbenes, which then undergo further transformations to yield the desired products. The bis(trifluoromethanesulfonyl)imide anion stabilizes the gold complex and enhances its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro(2-dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine)gold(I)
- (Acetonitrile)(2-biphenyl)di-tert-butylphosphine)gold(I) hexafluoroantimonate
- (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imide
Uniqueness
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its high stability and reactivity, which make it an effective catalyst for a wide range of organic transformations. Its ability to facilitate cycloisomerization and hydroarylation reactions distinguishes it from other gold-based catalysts .
Eigenschaften
Molekularformel |
C36H52AuF6NO4PS2-2 |
|---|---|
Molekulargewicht |
968.9 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;carbanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold |
InChI |
InChI=1S/C33H49P.C2F6NO4S2.CH3.Au/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H3;/q;2*-1; |
InChI-Schlüssel |
YQUQOVRSGADRRY-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide](/img/structure/B15132729.png)
![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)
![N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B15132749.png)


![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)

![azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid](/img/structure/B15132784.png)


![10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15132814.png)
